molecular formula C19H16FNO2S B2803050 N-(3-(4-fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide CAS No. 1207007-80-4

N-(3-(4-fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2803050
CAS No.: 1207007-80-4
M. Wt: 341.4
InChI Key: BJRNZKRBUPMZAZ-UHFFFAOYSA-N
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Description

N-(3-(4-fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound designed for research applications. As a member of the acetamide family, which is a crucial functional group in many pharmaceuticals and biologically active molecules , this compound is of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates both a 2-(thiophen-2-yl)acetamide moiety and a 4-fluorophenoxy benzyl group. The 2-(thiophen-2-yl)acetamide scaffold is a heterocyclic amide derivative known to possess notable antimicrobial and antioxidant properties . Research on analogous structures has demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, as well as yeasts like Candida glabrata and Candida krusei . Furthermore, compounds featuring a fluorophenoxy substituent have been investigated for their potential interactions with the central nervous system. Specifically, a structurally related chalcone acetamide exhibited a strong anxiolytic-like effect in animal models, which was found to be mediated via the GABAergic system . This suggests that this compound may represent a valuable candidate for researchers exploring new neuropharmacological agents, given that the GABA receptor is a primary target for anxiolytic drugs . The combination of these structural features makes this compound a versatile building block for developing new therapeutic agents and a useful tool for probing biological mechanisms in neuroscience and microbiology. It is offered exclusively for scientific investigation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(4-fluorophenoxy)phenyl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO2S/c20-15-6-8-16(9-7-15)23-17-4-1-3-14(11-17)13-21-19(22)12-18-5-2-10-24-18/h1-11H,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRNZKRBUPMZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the fluorophenoxybenzyl intermediate: This can be achieved by reacting 4-fluorophenol with a benzyl halide under basic conditions.

    Coupling with thiophen-2-yl acetamide: The intermediate is then coupled with thiophen-2-yl acetamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the fluorine atom could yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(4-fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the fluorophenoxy and thiophene groups suggests it could interact with biological targets in unique ways, potentially leading to the development of new therapeutic agents.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(4-fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several acetamide derivatives reported in the literature. Below is a comparative analysis based on substituent patterns, physicochemical properties, and biological relevance:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name & ID (Evidence) Key Substituents Molecular Weight (g/mol) Key Features
Target Compound : N-(3-(4-Fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide - 4-Fluorophenoxy benzyl
- Thiophen-2-yl acetamide
~353.38* (calculated) Combines fluorinated aromaticity with thiophene for enhanced target binding.
2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide - 4-Fluorophenoxy
- Morpholine-propyl acetamide
296.34 Polar morpholine group improves solubility; fluorophenoxy enhances stability.
N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)phenoxy)acetamide (5c) - Methoxyphenyl
- Thiophene-propenoyl phenoxy
~407.44 (calculated) Conjugated propenoyl-thiophene system may enhance π-π interactions.
N-Methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide - Naphthalene-thiophene propyl
- Acylpiperazine
~500–550 (estimated) Dual heterocyclic (thiophene/naphthalene) and piperazine moieties for multi-target activity.
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide - Triazole-thioether
- Benzyloxy phenyl
573.71 (reported) Triazole-thioether core with thiophene and benzyloxy groups for potential kinase inhibition.
Flufenacet - Trifluoromethyl-thiadiazole
- Isopropyl-fluorophenyl
364.34 Herbicidal activity via lipid biosynthesis inhibition; fluorophenyl enhances lipophilicity.

* Calculated using molecular formula C₁₉H₁₇FNO₂S.

Key Structural and Functional Differences

Backbone Flexibility :

  • The target compound’s rigid benzyl backbone contrasts with the morpholine-propyl chain in , which offers conformational flexibility for binding to solvent-exposed enzyme regions.

Thiophene Positioning: Derivatives like 5c integrate thiophene into a propenoyl linker, enabling extended conjugation for electronic effects, whereas the target compound anchors thiophene directly to the acetamide.

Biological Targets: Compounds with piperazine or triazole-thioether groups (e.g., ) are designed for dual enzymatic inhibition (e.g., Sirt2/HDAC6), whereas fluorophenoxy-thiophene derivatives may prioritize cytotoxicity or anti-inflammatory activity .

Solubility and LogP :

  • The morpholine derivative (logP = 0.64) exhibits higher solubility than the target compound (estimated logP ~3.5), impacting pharmacokinetic profiles.

Biological Activity

N-(3-(4-fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-fluorophenol with benzyl halides, followed by acylation with thiophene derivatives. The structural characterization can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity Overview

The biological activities of this compound have been investigated through various in vitro and in vivo studies. Key findings include:

  • Antitumor Activity : This compound has shown promising antitumor effects against various cancer cell lines. For instance, in studies involving the HCC827 cell line, it exhibited an IC50 value of approximately 6.26 μM, indicating significant cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through mitochondrial pathways. It has been observed to deplete mitochondrial thiol content and promote cell death via both apoptosis and necrosis, depending on the concentration used .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the apoptotic effects of thiosemicarbazone derivatives similar to this compound. These compounds demonstrated a bell-shaped dose-response curve for inducing apoptosis in K562 cells, suggesting that structural modifications can significantly impact biological activity .
    • Another investigation focused on cathepsin L inhibitors, where thiosemicarbazone analogues showed potent inhibitory effects with low IC50 values (e.g., 9.9 nM), highlighting the potential for developing anti-metastatic agents .
  • In Vivo Studies :
    • Initial in vivo studies using CDF1 mouse models indicated that compounds similar to this compound were well-tolerated and effectively delayed tumor growth . This suggests that compounds within this category could be developed into therapeutic agents for cancer treatment.

Data Tables

Compound NameStructureIC50 (μM)Mechanism of Action
This compoundStructure6.26Induces apoptosis via mitochondrial pathways
Benzoylbenzophenone ThiosemicarbazoneStructure9.9Inhibits cathepsin L activity
Thiochromanone DerivativeStructure46Selective inhibition of cathepsin L

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